molecular formula C20H17F2N3O3S B2542412 N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941898-79-9

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2542412
CAS No.: 941898-79-9
M. Wt: 417.43
InChI Key: WIWTXYOIHSSXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a potent and selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has been identified as a critical regulatory component of the Wnt/β-catenin signaling pathway, where it activates the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription complex [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4399881/]. This compound has emerged as a valuable chemical probe for investigating diseases driven by aberrant Wnt signaling. Its primary research application is in oncology, particularly for targeting colorectal cancer stem cells (CSCs) and other malignancies dependent on β-catenin transcriptional activity. By inhibiting TNIK, this compound disrupts the binding of TNIK to β-catenin and the subsequent phosphorylation of TCF4, effectively suppressing the transcription of Wnt target genes and impairing the self-renewal capacity of cancer stem cells [https://pubmed.ncbi.nlm.nih.gov/25892676/]. Beyond oncology, research indicates its utility in studying fibrotic diseases. Evidence suggests that TNIK inhibition can attenuate transforming growth factor-beta (TGF-β)-induced profibrotic responses, including the activation and migration of fibroblasts, positioning it as a promising candidate for interrogating the molecular mechanisms underlying conditions like idiopathic pulmonary fibrosis [https://www.nature.com/articles/s41419-018-0603-0]. Its high specificity makes it an essential tool for dissecting TNIK-dependent pathways in cellular and disease models.

Properties

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-28-14-7-5-12(6-8-14)19(27)25-20-24-13(11-29-20)9-18(26)23-10-15-16(21)3-2-4-17(15)22/h2-8,11H,9-10H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWTXYOIHSSXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multicomponent reactions. These reactions are advantageous as they allow the incorporation of multiple reactants into a single product in one step, thus increasing efficiency and reducing the number of synthesis steps . A common synthetic route involves the reaction of 2,6-difluorobenzylamine with a thiazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow chemistry techniques. These methods are favored for their ability to produce compounds on a large scale with high efficiency and reproducibility .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its amide bonds under acidic or basic conditions:

Benzamide Hydrolysis

  • Conditions : Concentrated HCl (6M) at reflux (110°C, 12–24 hours) or NaOH (40% aqueous, 80°C, 6–8 hours) .

  • Products : 4-Methoxybenzoic acid and the corresponding amine derivative (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-amine).

Acetamide Hydrolysis

  • Conditions : Prolonged heating with H₂SO₄ (50% v/v) or LiOH in THF/water (1:1) at 60°C .

  • Products : 2-Amino-thiazole derivative and 2,6-difluorobenzylamine.

Reaction Site Reagents/Conditions Products
BenzamideHCl (6M), reflux4-Methoxybenzoic acid + 4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-amine
AcetamideLiOH, THF/H₂O, 60°C2-Amino-thiazole + 2,6-difluorobenzylamine

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitution due to its electron-rich nature:

Nitration

  • Conditions : HNO₃/H₂SO₄ (1:3) at 0–5°C .

  • Product : Nitro-substituted thiazole derivative at the 5-position.

Halogenation

  • Conditions : Br₂ in acetic acid (25°C, 2 hours) .

  • Product : 5-Bromo-thiazole analog.

Reaction Regioselectivity Key Byproducts
Nitration5-positionMinor sulfonation products
Bromination5-positionDi-substituted thiazoles

Nucleophilic Aromatic Substitution (SNAr)

The 2,6-difluorobenzyl group facilitates SNAr reactions due to electron-withdrawing fluorine atoms:

Methoxy Substitution

  • Conditions : NaOMe in DMF (120°C, 8 hours) .

  • Product : Methoxy replaces fluorine at the 4-position of the benzyl ring.

Ammonolysis

  • Conditions : NH₃ (g) in ethanol (100°C, sealed tube) .

  • Product : 2,6-Diaminobenzyl derivative.

Substituent Nucleophile Position Yield
FluoroMethoxide465–70%
FluoroAmmonia2,650–55%

Oxidation of Thiazole Sulfur

  • Conditions : mCPBA (3 equiv.) in CH₂Cl₂ (0°C → rt) .

  • Product : Thiazole S-oxide derivative.

Reduction of Amide to Amine

  • Conditions : LiAlH₄ in THF (reflux, 4 hours).

  • Product : Secondary amine (N-(2,6-difluorobenzyl)ethylenediamine-thiazole analog).

Functional Group Reagent Product
Thiazole sulfurmCPBAS-Oxide
AmideLiAlH₄Secondary amine

Coupling Reactions

The thiazole and benzamide groups enable cross-coupling:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid in dioxane/H₂O (90°C) .

  • Product : Biaryl-thiazole hybrids.

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, aryl halide in toluene (100°C) .

  • Product : N-Aryl derivatives at the thiazole 2-position.

Coupling Type Catalyst Scope
Suzuki (C–C bond)Pd(PPh₃)₄Aryl, heteroaryl
Buchwald (C–N bond)Pd₂(dba)₃/XantphosPrimary/secondary amines

Stability Under Physiological Conditions

The compound exhibits moderate stability in PBS (pH 7.4, 37°C):

  • Half-life : ~8 hours due to gradual hydrolysis of the acetamide group .

  • Degradation Products : Identified via LC-MS as 4-methoxybenzoic acid and thiazole-2-amine derivatives.

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by electron-withdrawing groups (e.g., thiazole) .

  • Thiazole Reactivity : Electrophilic substitution favored at the 5-position due to resonance stabilization of the intermediate .

  • SNAr on Difluorobenzyl : Fluorine’s strong -I effect activates the ring for nucleophilic displacement, with regioselectivity governed by steric and electronic factors .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various bacterial and fungal strains. The mechanism typically involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis, leading to cell death .

Case Study: Antimicrobial Screening

In a comparative study of thiazole derivatives, compounds similar to N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide were evaluated for their in vitro antimicrobial activity. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting effectiveness comparable to standard antibiotics like norfloxacin .

Anticancer Potential

The anticancer properties of thiazole derivatives have been widely studied, particularly their ability to inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7).

Case Study: Anticancer Activity

In a study focusing on thiazole derivatives, several compounds were synthesized and tested for their anticancer activity using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited significant cytotoxicity against MCF7 cells, suggesting that this compound may possess similar potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the binding interactions between drug candidates and their biological targets. For this compound, docking studies could reveal its affinity for specific enzymes or receptors involved in microbial resistance or cancer proliferation.

Findings from Docking Studies

Molecular docking simulations have shown that thiazole derivatives can effectively bind to target proteins associated with cancer progression and microbial resistance. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism by which N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Thiazole Derivatives with Aromatic Substitutions

  • Target Compound: The thiazole ring is functionalized at the 2-position with a 4-methoxybenzamide group and at the 4-position with a 2-((2,6-difluorobenzyl)amino)-2-oxoethyl chain. The difluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs.
  • Compound 1f (): Features a piperazine-linked thiazole with a trifluoromethylphenyl urea group.
  • N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () : Contains a 2,5-dimethoxyphenyl-thiazole and a fluorophenylmethoxybenzamide. The additional methoxy group may increase steric hindrance, affecting target binding compared to the target compound’s simpler 4-methoxy substitution.

Benzamide and Sulfonamide Analogs

  • BILS 22 BS (): A benzamide-thiazole derivative with a benzylamino group. The absence of fluorine substituents results in lower electronegativity and altered pharmacokinetics relative to the target compound.
  • Compound 2a () : Incorporates a benzyloxy-hydroxybenzylidene hydrazinyl group. The hydrazine linker introduces polarity, which may enhance water solubility but reduce membrane permeability compared to the target compound’s amide linkage.

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Yield (%) ESI-MS (m/z) Key Substituents
Target Compound ~417.4* Not reported Not reported Not reported 2,6-Difluorobenzyl, 4-methoxybenzamide
1f () 667.9 198–200 70.7 667.9 [M−2HCl+H]+ Trifluoromethylphenyl urea
1g () 638.1 205–207 78.4 638.1 [M−2HCl+H]+ Hydroxybenzylidene hydrazine
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-... () ~464.5* Not reported Not reported Not reported 2,5-Dimethoxyphenyl, fluorophenylmethoxy

*Calculated based on molecular formula.

Key Observations :

  • Fluorine substituents in the target compound and 1g may confer similar metabolic resistance, but the absence of a hydrazine group (cf. 1g) could reduce polarity.

Biological Activity

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H17F2N3O3SC_{20}H_{17}F_{2}N_{3}O_{3}S with a molecular weight of 417.4 g/mol. Its structure features a thiazole ring and a methoxybenzamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H17F2N3O3S
Molecular Weight417.4 g/mol
CAS Number941898-79-9

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Protein Targets : Molecular docking studies suggest that the compound interacts with key residues in target proteins, disrupting their normal function and leading to growth inhibition in cancer cells .
  • Fluorination Effects : The incorporation of fluorine atoms in the structure enhances hydrophobic interactions with protein targets, which may improve binding affinity and selectivity .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various human cancer cell lines. The following table summarizes key findings from relevant studies:

Study ReferenceCell Line TestedIC50 (µM)Observations
Breast Cancer (MCF7)0.5High selectivity and potency
Lung Cancer (A549)1.0Significant growth inhibition
Colon Cancer (HCT116)0.8Induction of apoptosis observed

Case Studies

  • In Vitro Studies : A study demonstrated that the compound inhibited cell proliferation in MCF7 breast cancer cells with an IC50 value of 0.5 µM, indicating strong anticancer potential .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and alters cell cycle progression, primarily affecting the G1 phase .

Q & A

What synthetic strategies are optimal for constructing the thiazole-2-yl core in this compound?

Level: Basic
Answer:
The thiazole ring can be synthesized via Hantzsch thiazole synthesis or coupling reactions between thioamides and α-haloketones. For example, describes a protocol where substituted thiazoles are synthesized by reacting 2-aminothiazole derivatives with acyl chlorides under pyridine catalysis . further validates this approach, using 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride to form a structurally analogous compound via nucleophilic acyl substitution . Key parameters include solvent choice (e.g., pyridine for acid scavenging), reaction time (overnight stirring), and purification via chromatography or recrystallization.

Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (e.g., δ 116.63 ppm for fluorine-coupled carbons in ) confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., 95–97% in ) ensures no unreacted intermediates remain .
  • Mass Spectrometry (MS): ESI+ mode (e.g., m/z 635.0 [M+1] in ) verifies molecular weight .
  • X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., N–H···N interactions in ) for solid-state conformation .

How can researchers design structure-activity relationship (SAR) studies to optimize antimicrobial activity?

Level: Advanced
Answer:

  • Substituent Variation: Modify the 2,6-difluorobenzyl or 4-methoxybenzamide groups (e.g., replace fluorine with methyl/trifluoromethyl groups as in ) to assess steric/electronic effects .
  • Biological Assays: Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (see for analogous thieno derivatives) .
  • Computational Modeling: Perform molecular docking (e.g., ’s QSAR studies) to predict binding to bacterial targets like dihydrofolate reductase .

How should discrepancies in bioactivity data across studies be resolved?

Level: Advanced
Answer:

  • Purity Reassessment: Confirm compound integrity via HPLC and NMR to rule out degradation (e.g., reports 97% purity post-recrystallization) .
  • Standardized Assay Conditions: Control variables like solvent (DMSO vs. water), bacterial strain selection, and incubation time.
  • Cross-Validation: Compare results with structurally similar compounds (e.g., ’s thieno[2,3-d]pyrimidin-2-yl derivatives) to identify substituent-specific trends .

What experimental design considerations are essential for in vitro target validation?

Level: Advanced
Answer:

  • Selectivity Profiling: Test against related enzymes (e.g., kinases vs. HDACs) to rule off-target effects (e.g., ’s histone deacetylase inhibitors) .
  • Dose-Response Curves: Use 8–10 concentrations to calculate IC50 values (e.g., reports GI50 = 14.29–73.65 nM in cancer models) .
  • Positive/Negative Controls: Include reference inhibitors (e.g., nitazoxanide in ) for activity benchmarking .

How can molecular docking and QSAR models enhance lead optimization?

Level: Advanced
Answer:

  • Docking Protocols: Use software like AutoDock Vina to predict binding to targets (e.g., ’s antimicrobial targets) . Focus on hydrogen bonds (e.g., fluorine interactions in ) and hydrophobic pockets .
  • QSAR Descriptors: Incorporate logP, polar surface area, and Hammett constants to correlate substituents with activity (e.g., ’s QSAR for thiazole derivatives) .

What strategies address solubility challenges in biological assays?

Level: Advanced
Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) or cyclodextrin encapsulation.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility, as seen in ’s amenamevir derivatives .
  • Salt Formation: Explore hydrochloride or trifluoroacetate salts (e.g., ’s trifluoroacetate salt formulation) .

How can metabolic stability be improved through structural modifications?

Level: Advanced
Answer:

  • Fluorine Incorporation: The 2,6-difluorobenzyl group ( ) enhances metabolic resistance by blocking cytochrome P450 oxidation .
  • Methoxy Group Optimization: Replace 4-methoxybenzamide with bulkier alkoxy groups to sterically hinder esterase cleavage.
  • In Silico Metabolism Prediction: Tools like MetaSite identify vulnerable sites for deuteration or fluorination (e.g., ’s trifluoromethyl group for stability) .

What crystallographic insights inform solid-state stability and formulation?

Level: Advanced
Answer:

  • Hydrogen-Bond Networks: ’s crystal structure reveals N–H···N and C–H···F interactions that stabilize the lattice, reducing hygroscopicity .
  • Polymorph Screening: Use solvent evaporation (e.g., CH3OH in ) to isolate stable polymorphs for tablet formulation .

How should researchers validate target engagement in cellular models?

Level: Advanced
Answer:

  • Biochemical Pull-Down Assays: Use affinity probes (e.g., biotinylated derivatives) to isolate protein targets from lysates.
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation post-treatment to confirm binding (e.g., ’s Hec1 inhibitor mechanism) .
  • Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by compound treatment to assess dependency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.